

Spectroscopic data for (R)-1-(4-Nitrophenyl)ethanamine (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: (R)-1-(4-Nitrophenyl)ethanamine

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Spectroscopic Data of (R)-1-(4-Nitrophenyl)ethanamine: A Technical Guide

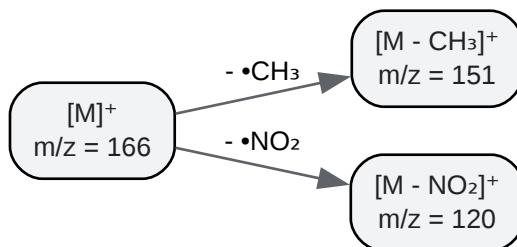
This technical guide provides an in-depth analysis of the spectroscopic data for the chiral compound **(R)-1-(4-Nitrophenyl)ethanamine**. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the interpretation of spectral features and the underlying principles, providing a valuable resource for the structural elucidation and characterization of this and similar molecules.

Introduction

(R)-1-(4-Nitrophenyl)ethanamine is a chiral primary amine of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a stereocenter adjacent to a nitrophenyl ring, makes it a valuable building block for the synthesis of various chiral ligands, catalysts, and biologically active compounds. Accurate structural confirmation and purity assessment are paramount, necessitating a thorough analysis of its spectroscopic properties. This guide delves into the key spectroscopic techniques used to characterize this molecule, providing both the data and the scientific rationale behind its interpretation.

Molecular Structure and Spectroscopic Overview

The structure of **(R)-1-(4-Nitrophenyl)ethanamine** is presented below. The key structural features that give rise to its characteristic spectroscopic signals are the aromatic nitrophenyl group, the chiral ethylamine side chain, and the primary amine functionality.



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